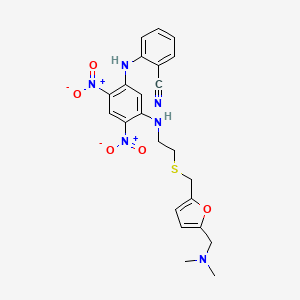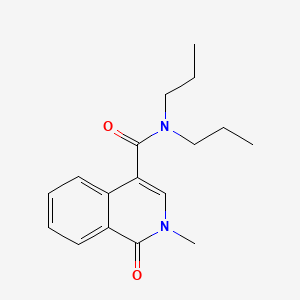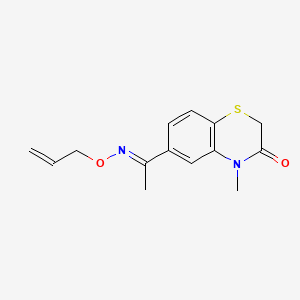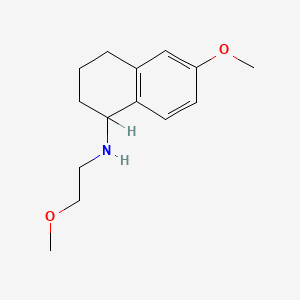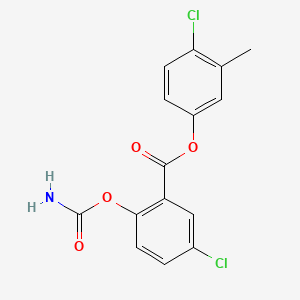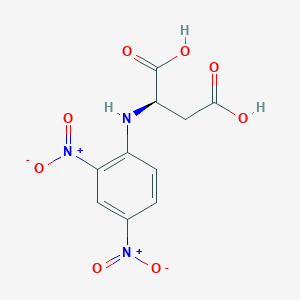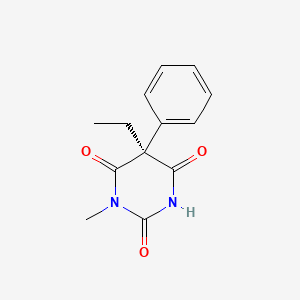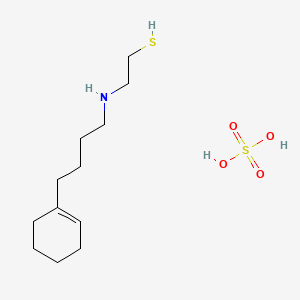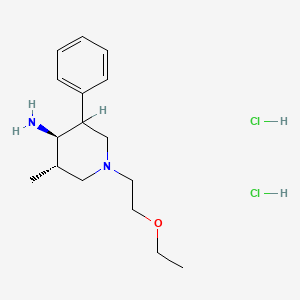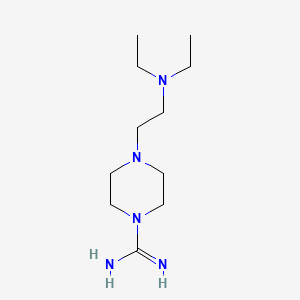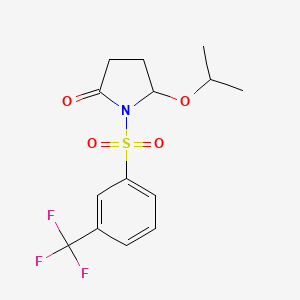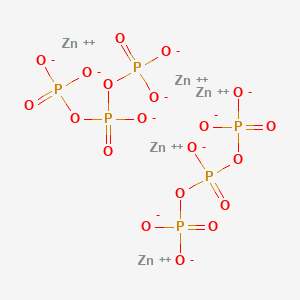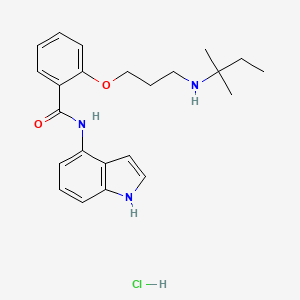
Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzamide and propoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield different amine derivatives.
Scientific Research Applications
Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-carbinol
- 5-Hydroxyindoleacetic acid
Uniqueness
What sets Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
129323-48-4 |
|---|---|
Molecular Formula |
C23H30ClN3O2 |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-[3-(2-methylbutan-2-ylamino)propoxy]benzamide;hydrochloride |
InChI |
InChI=1S/C23H29N3O2.ClH/c1-4-23(2,3)25-14-8-16-28-21-12-6-5-9-18(21)22(27)26-20-11-7-10-19-17(20)13-15-24-19;/h5-7,9-13,15,24-25H,4,8,14,16H2,1-3H3,(H,26,27);1H |
InChI Key |
DONPUAZHEAMMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


